REACTION_CXSMILES
|
[C:1]([OH:5])(=O)[CH:2]=[O:3].[CH2:6]([NH:13][C:14]([NH2:16])=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.O>C(O)(=O)C>[CH2:6]([N:13]1[CH:1]([OH:5])[C:2](=[O:3])[NH:16][C:14]1=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred apparatus
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to this solution over a period of one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The total reaction mixture
|
Type
|
STIRRING
|
Details
|
is subsequently stirred at an internal temperature of 100° C. for another hour
|
Type
|
DISTILLATION
|
Details
|
4500 parts by weight of an acetic acid/water mixture are then distilled off to a pressure of 200 mbar
|
Type
|
CUSTOM
|
Details
|
bottom of 100° C
|
Type
|
CUSTOM
|
Details
|
is admixed at 90° C. with 900 parts by weight of water and 12.5 parts by weight of acetic acid
|
Type
|
TEMPERATURE
|
Details
|
cooled to 35° C.
|
Type
|
STIRRING
|
Details
|
stirred at 25° C. for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(NC(C1O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |